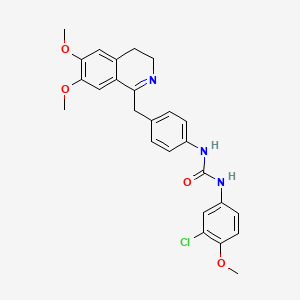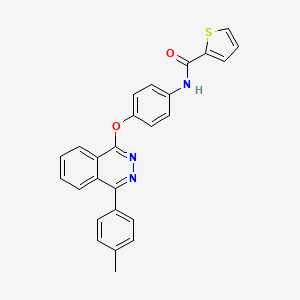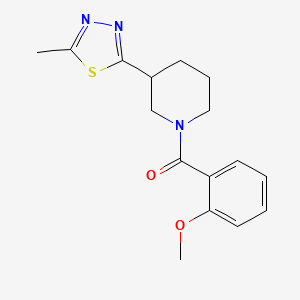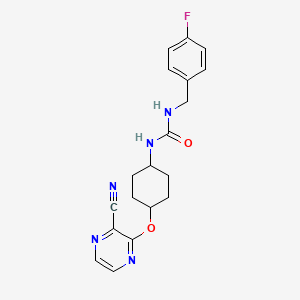![molecular formula C21H13N3O6S B2651948 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886170-97-4](/img/no-structure.png)
6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H13N3O6S and its molecular weight is 435.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electron Transport Materials in Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte was synthesized, showcasing high conductivity and electron mobility due to its electron-deficient nature and planar structure. This material significantly improves the power conversion efficiency of polymer solar cells by facilitating electron extraction and reducing exciton recombination, illustrating the potential of related compounds in solar energy applications (Hu et al., 2015).
Novel Electron Acceptors for Organic Electronics
Research into non-fullerene electron acceptors based on central carbazole and terminal diketopyrrolopyrrole functionalities has led to compounds with excellent solubility, thermal stability, and high power conversion efficiencies. These findings open new avenues for the development of solution-processable, high-performance organic electronic devices (Raynor et al., 2016).
Molecular and Solid State Structures
Studies on substituted thiazolidine derivatives have provided insights into their molecular and solid-state structures, showcasing the versatility of such compounds in forming stable and intricate molecular architectures. This research underpins the potential for developing new materials with tailored physical properties (Viswanathan et al., 2016).
Photophysical Properties of Organic Materials
The synthesis and characterization of symmetrically substituted diketopyrrolopyrrole derivatives highlight their potential in organic optoelectronic materials due to their tunable absorption and emission properties. These compounds demonstrate significant promise for applications in biological systems and as novel materials for optoelectronics (Zhang et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the condensation of 4-nitroaniline with thioacetic acid to form 4-nitrophenylthioacetamide. This intermediate is then reacted with 2-bromoacetophenone to form 4-nitrophenylthioacetyl-2-acetophenone. The resulting compound is then reacted with 2-aminothiophenol to form 6-methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromene. Finally, the dihydrochromene is oxidized to form the desired product.", "Starting Materials": [ "4-nitroaniline", "thioacetic acid", "2-bromoacetophenone", "2-aminothiophenol" ], "Reaction": [ "4-nitroaniline is condensed with thioacetic acid to form 4-nitrophenylthioacetamide.", "4-nitrophenylthioacetamide is reacted with 2-bromoacetophenone to form 4-nitrophenylthioacetyl-2-acetophenone.", "4-nitrophenylthioacetyl-2-acetophenone is reacted with 2-aminothiophenol to form 6-methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromene.", "The dihydrochromene is oxidized to form 6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione." ] } | |
Numéro CAS |
886170-97-4 |
Formule moléculaire |
C21H13N3O6S |
Poids moléculaire |
435.41 |
Nom IUPAC |
6-methoxy-1-(4-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H13N3O6S/c1-29-13-6-7-14-15(10-13)30-19-16(18(14)25)17(11-2-4-12(5-3-11)24(27)28)23(20(19)26)21-22-8-9-31-21/h2-10,17H,1H3 |
Clé InChI |
WWNRIMIUFYBYRY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)[N+](=O)[O-])C5=NC=CS5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2651868.png)
![N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2651871.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2651872.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2651874.png)
![N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2651875.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2651878.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651879.png)



![(3-Chlorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2651886.png)
